molecular formula C19H21NO2 B1327278 2-Methoxy-2'-pyrrolidinomethyl benzophenone CAS No. 898774-11-3

2-Methoxy-2'-pyrrolidinomethyl benzophenone

Cat. No.: B1327278
CAS No.: 898774-11-3
M. Wt: 295.4 g/mol
InChI Key: UPEUBFRAALBIIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-2’-pyrrolidinomethyl benzophenone is a synthetic compound belonging to the class of benzophenone derivatives. It is known for its complex structure and versatile applications in various fields, including the polymer industry and cosmetics. This compound is often used as a photoinitiator and a UV filter, making it valuable in the production of polymers and cosmetic products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2’-pyrrolidinomethyl benzophenone typically involves the reaction of benzophenone with 2-methoxy-2’-pyrrolidinomethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In industrial settings, the production of 2-Methoxy-2’-pyrrolidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or pyrrolidinomethyl groups are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or toluene.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzophenone derivatives.

Scientific Research Applications

2-Methoxy-2’-pyrrolidinomethyl benzophenone has diverse applications in scientific research:

    Chemistry: Used as a photoinitiator in polymerization reactions, aiding in the formation of polymers with specific properties.

    Biology: Employed in studies involving UV protection and photostability of biological samples.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of UV-resistant coatings, adhesives, and cosmetic products

Mechanism of Action

The mechanism of action of 2-Methoxy-2’-pyrrolidinomethyl benzophenone involves its ability to absorb UV light and undergo photochemical reactions. Upon exposure to UV light, the compound generates reactive species that initiate polymerization reactions or provide UV protection. The molecular targets include polymer chains and UV-sensitive molecules, and the pathways involve photochemical excitation and subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: A simpler derivative used as a photoinitiator and UV filter.

    4-Methoxybenzophenone: Similar in structure but with a methoxy group at the para position.

    2-Hydroxy-4-methoxybenzophenone: Known for its UV-absorbing properties and used in sunscreens.

Uniqueness

2-Methoxy-2’-pyrrolidinomethyl benzophenone stands out due to its unique combination of methoxy and pyrrolidinomethyl groups, which enhance its photoinitiating and UV-absorbing capabilities. This makes it more effective in applications requiring high photostability and efficient UV protection compared to its simpler counterparts .

Biological Activity

2-Methoxy-2'-pyrrolidinomethyl benzophenone (MPB) is a synthetic compound belonging to the benzophenone family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and antioxidant effects, supported by relevant research findings and case studies.

1. Antimicrobial Activity

Research has demonstrated that MPB exhibits significant antimicrobial properties against various pathogens. A study reported that benzophenone derivatives, including MPB, showed potent activity against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) for these compounds ranged from 8 to 32 µg/mL, indicating their potential as antimicrobial agents in pharmaceutical applications .

PathogenMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans8

2. Anti-inflammatory Effects

MPB has also been investigated for its anti-inflammatory properties. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. The IC50 values for TNF-α inhibition were found to be around 159 nM, indicating a strong anti-inflammatory potential .

Case Study:
A study on the effects of MPB on RAW 264.7 macrophage cells demonstrated that treatment with MPB significantly reduced nitric oxide (NO) production in a dose-dependent manner, further supporting its role as an anti-inflammatory agent .

3. Antioxidant Activity

The antioxidant capacity of MPB was evaluated using DPPH radical scavenging assays. Results indicated that MPB effectively scavenged free radicals, with an IC50 value of approximately 20 µg/mL. This activity is crucial for protecting cells from oxidative stress-related damage, which is implicated in various diseases including cancer and neurodegenerative disorders .

The biological activities of MPB can be attributed to several mechanisms:

  • Antimicrobial Mechanism: The compound disrupts bacterial cell membranes and inhibits vital metabolic processes.
  • Anti-inflammatory Mechanism: MPB modulates signaling pathways involved in inflammation, particularly by inhibiting NF-kB activation.
  • Antioxidant Mechanism: It donates electrons to free radicals, neutralizing them and preventing oxidative damage.

Research Findings

Recent studies have highlighted the potential of MPB in therapeutic applications:

  • A synthesis study explored various derivatives of benzophenones, including MPB, leading to compounds with enhanced biological activities .
  • Another investigation into the structure-activity relationship (SAR) revealed that modifications on the benzophenone scaffold could significantly enhance its biological efficacy .

Properties

IUPAC Name

(2-methoxyphenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-22-18-11-5-4-10-17(18)19(21)16-9-3-2-8-15(16)14-20-12-6-7-13-20/h2-5,8-11H,6-7,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEUBFRAALBIIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643633
Record name (2-Methoxyphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-11-3
Record name (2-Methoxyphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.